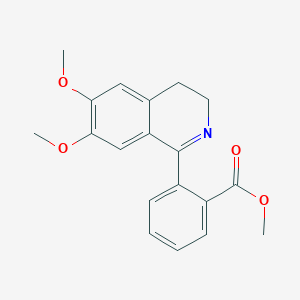

Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

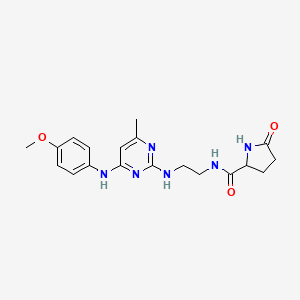

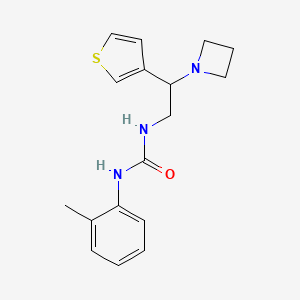

“Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate” is a chemical compound that is related to a class of compounds known as isoquinolines . Isoquinolines have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure was synthesized using a Ritter reaction of 1-(3,4-diethoxyphenyl)-2-methylpropanol-2 with 2-alkylcyanoacetamides . Another method involved condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectroscopic techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data . The structure of these compounds often involves a complex cyclic system .Chemical Reactions Analysis

Reactions involving similar compounds have been studied. For example, 6,7-dimethoxy-3,4-dihydroisoquinoline has been shown to react with o-quinone methides, leading to products of heterocyclization . In the case of o-hydroxybenzyl alcohols, products of a Michael aza reaction were obtained .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the obtained oxazino[2,3-a]isoquinolines were described as high-melting, thermostable crystalline substances, readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols .Scientific Research Applications

Enantioselective Synthesis of Alkaloids

The compound, due to its structural features, serves as a precursor in the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids. Controlled alkylation of its derivatives leads to the formation of 3,4-dihydroisoquinolines, which are key intermediates in synthesizing various alkaloids such as laudanidine, armepavine, and laudanosine. This pathway is crucial for the preparation of dimeric alkaloids like O-methylthalibrine and tetramethylmagnolamine, highlighting its significance in the synthesis of complex natural products (Blank & Opatz, 2011).

Chemosensors for Metal Ions

Derivatives of the compound, specifically in the form of 8-hydroxyquinoline benzoates, have been synthesized and shown to selectively sense Hg^2+ ions. This property is attributed to the electronic interactions between the benzoate and the metal ion, leading to a change in the UV-visible absorption spectra, allowing for the naked-eye detection of mercury ions among other metal ions. This application underscores the potential of these compounds in environmental monitoring and safety (Cheng et al., 2008).

Material Science Applications

Further extending its application beyond synthetic organic chemistry, derivatives of Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate have been explored for their potential in material science. For example, the study on the aggregation-enhanced emission of 1,8-naphthalimide derivatives provides insights into the photophysical properties of these compounds. These properties are crucial for the development of optical materials and sensors, demonstrating the versatility of this chemical class in various scientific and industrial applications (Srivastava et al., 2016).

Mechanism of Action

While the exact mechanism of action for “Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate” is not clear from the available literature, similar compounds have been studied for their biological activities. For instance, sigma-2 receptor ligands have been proposed as potential targets to treat neuropathic pain .

Future Directions

Future research could focus on further elucidating the biological activities of these compounds. For instance, selective sigma-2 receptor ligands have been suggested as potential tools in the development of novel pain therapeutics . Additionally, the synthesis and biological activity of related compounds could be explored further .

properties

IUPAC Name |

methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-22-16-10-12-8-9-20-18(15(12)11-17(16)23-2)13-6-4-5-7-14(13)19(21)24-3/h4-7,10-11H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFUZPJGYWTQBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN=C2C3=CC=CC=C3C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-fluorophenyl)methyl]-9H-fluorene-9-carboxamide](/img/structure/B2738272.png)

![(E)-3-(4-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2738273.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2738274.png)

![3-Propan-2-yl-5-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2738276.png)

![7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B2738278.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)

![6-[1-(Hydroxyimino)ethyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2738287.png)

![1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid;hydrate](/img/structure/B2738288.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2738295.png)